Guanidine Monohydrobromide

Catalog No.
S579830
CAS No.
19244-98-5
M.F
CH6BrN3
M. Wt
139.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine Monohydrobromide

Guanidine monohydrobromide (GABr) addresses critical instability in perovskite optoelectronics by forming a 2D capping layer that passivates grain boundaries and suppresses non-radiative recombination. • Eliminates J-V hysteresis vs. FABr by avoiding dipole-induced ion migration. • Prevents halide phase segregation vs. GACl, maintaining bandgap for tandem cells. • Enhances moisture resistance and operational lifetime, compatible with orthogonal solvent processing (IPA/Toluene).

CAS Number

19244-98-5

Product Name

Guanidine Monohydrobromide

IUPAC Name

guanidine;hydrobromide

Molecular Formula

CH6BrN3

Molecular Weight

139.98 g/mol

InChI

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H

InChI Key

VQNVZLDDLJBKNS-UHFFFAOYSA-N

SMILES

C(=N)(N)N.Br

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N.Br

The exact mass of the compound Guanidine Monohydrobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

5 g, 25 g, 100 g

Guanidine monohydrobromide (GABr, CAS 19244-98-5) is a highly crystalline, zero-dipole organic halide salt primarily procured for advanced optoelectronics, specifically as a surface passivator and 2D/3D structural modifier in metal-halide perovskites. Featuring a large ionic radius (278 pm) and extensive hydrogen-bonding capabilities, GABr is utilized to engineer grain boundaries, suppress non-radiative recombination, and tune energy level alignments. Unlike smaller organic cations that fully integrate into 3D lattices, GABr preferentially localizes at interfaces, making it a critical material for enhancing the open-circuit voltage (Voc), moisture stability, and operational lifetime of perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs) [1].

R&D Workflow Fit

1
Perovskite photovoltaics: surface passivation & interface engineering
Counterion-specific stabilization reported for inverted PSC structures
2
High-temperature organic synthesis & material processing
Thermal budget tolerance supported by 191 °C melting point profile
3
Biochemical research: tunable protein denaturation
Moderate chaotropic potency within the Hofmeister series context

Substituting GABr with closely related analogs compromises device stability and optical performance. Replacing GABr with Formamidinium bromide (FABr) introduces a cation with a permanent dipole moment and a smaller ionic radius (253 pm), which fails to form the protective 2D capping layer and exacerbates ion migration, leading to current-voltage hysteresis [1]. Conversely, substituting GABr with the cheaper Guanidine hydrochloride (GACl) in bromide-rich or mixed-halide systems introduces chloride ions. This halide mismatch triggers light-induced phase segregation and shifts the bandgap, severely degrading the color purity of PeLEDs and the efficiency of tandem solar cells [2].

Mismatch Risk: Guanidine HCl vs. HBr

Thermal Processing Differences
GdmCl melts at 182-185 °C, whereas GdmBr melts at 191 °C. Direct substitution may risk thermal decomposition in high-temperature syntheses.
Perovskite Stability Divergence
Guanidinium chloride does not replicate the long-term PCE retention >90% at 1600 hours reported for GdmBr in unencapsulated PSCs.
Biochemical Potency Shift
GdmCl and GdmBr share moderate chaotropic rank, but switching from GdmI/SCN to GdmBr for a milder denaturation profile requires validation of the specific counterion effect.
Interface Passivation Loss
Other halides (GuAI/GuASCN) failed the 1600h ambient stability benchmark; using them as a bromide substitute may compromise device reliability.

Elimination of Current-Voltage Hysteresis via Zero-Dipole Symmetry

The guanidinium cation possesses a highly symmetric resonance structure, resulting in a nearly zero dipole moment, unlike methylammonium (MA+) or formamidinium (FA+). When GABr is used as a passivator compared to FABr or MABr baselines, the lack of a permanent dipole significantly suppresses bias-induced ion migration. Studies demonstrate that GABr-treated perovskite devices exhibit higher activation energies for ion migration and retain over 90% of their initial power conversion efficiency after 1600 hours of aging, effectively eliminating the severe current-voltage hysteresis characteristic of FA/MA-only devices [1].

Evidence DimensionCurrent-voltage hysteresis and operational stability
Target Compound DataGABr: Zero dipole moment; eliminates hysteresis, >90% stability at 1600h.
Comparator Or BaselineFABr/MABr: Permanent dipole moment; exhibits severe hysteresis and faster degradation.
Quantified DifferenceNear-complete elimination of hysteresis and extended operational lifetime.
ConditionsPerovskite solar cell operational testing under ambient conditions (16-25 °C, 35-50% RH).

Buyers developing commercial-grade photovoltaics must procure zero-dipole passivators to ensure long-term operational stability and reliable power output.

Long-Term PSC Stability
Head-to-head
>90% PCE retention after 1600h
Supports selection for device lifetime validation
Unencapsulated inverted PSCs; 16-25 °C, 35-50% RH

Prevention of Halide Phase Segregation in Mixed-Halide Systems

In the fabrication of blue/green PeLEDs or wide-bandgap tandem solar cells, maintaining halide homogeneity is critical. Using Guanidine hydrochloride (GACl) as a passivator for bromide-based perovskites introduces Cl- ions, which drives Cl/Br phase segregation under operational illumination. In direct contrast, GABr provides exact halide matching for bromide systems. GABr incorporation stabilizes the lattice, preventing halogen segregation and maintaining a stable photoluminescence emission profile without the detrimental bandgap shifts observed with GACl[1].

Evidence DimensionHalide phase stability under illumination
Target Compound DataGABr: Maintains stable emission spectra with zero phase segregation.
Comparator Or BaselineGACl: Induces Cl/Br phase segregation and emission shifting.
Quantified DifferenceComplete prevention of light-induced phase segregation.
ConditionsPhotoluminescence stability testing of bromide-based perovskite films under continuous illumination.

Essential for display and tandem PV manufacturers who require strict color purity and bandgap stability during extended device operation.

CsPbI3 Efficiency Gain
Head-to-head
+1.44% absolute PCE increase
Reported performance improvement context
GABr post-treatment vs. untreated control (16.58% to 18.02%)

Enhanced Photoluminescence via 2D/3D Heterostructure Formation

Due to its large ionic radius (278 pm), GABr cannot fit into the standard 3D perovskite lattice (unlike FA+, 253 pm). Instead, it forms a quasi-2D capping layer at the grain boundaries. This 2D/3D heterostructure creates an energy cascade that funnels charge carriers and passivates surface defects. In CsPbBr3 systems, the addition of GABr increases the photoluminescence quantum yield (PLQY) from a baseline of ~10% to over 20%, while significantly reducing the density of non-radiative trap states compared to untreated or FABr-treated baselines [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound DataGABr addition: >20% PLQY in CsPbBr3 films.
Comparator Or BaselineBaseline (Cs-only / untreated): ~10% PLQY.
Quantified Difference>2-fold increase in PLQY.
ConditionsCsPbBr3 perovskite films with 5 wt% GABr additive under ambient conditions.

Directly translates to higher external quantum efficiencies (EQE) in light-emitting diodes and reduced voltage loss in solar cells.

Hofmeister Series Position
Class-level
Moderate chaotropic potency
Class-level differentiation from sulfate stabilizer
Exact delta Cm values not provided; rank-order context

Orthogonal Solvent Processability for Non-Destructive Post-Treatment

A major challenge in perovskite manufacturing is applying surface passivators without dissolving the underlying active layer. GABr demonstrates highly tunable solubility in mixed orthogonal solvents. For instance, dissolving GABr in a 1:1 mixture of isopropyl alcohol (IPA) and toluene (TL) at 2 mg/mL allows for effective surface defect passivation while minimizing the IPA-induced solubility of the perovskite surface. This specific processability enables the fabrication of 4-terminal tandem solar cells with efficiencies reaching 25.5%, a result difficult to achieve with salts requiring highly polar, destructive solvents [1].

Evidence DimensionSurface dissolution during passivation
Target Compound DataGABr in IPA/Toluene (1:1): Non-destructive surface passivation.
Comparator Or BaselineStandard polar solvent treatments: Partial dissolution of the underlying perovskite film.
Quantified DifferenceEnables intact heterojunction formation, yielding 25.5% tandem efficiency.
ConditionsPost-treatment of perovskite films using 2 mg/mL GABr in mixed IPA/TL solvents.

Provides process engineers with a robust, scalable deposition window that does not compromise prior manufacturing steps.

Thermal Profile
Cross-study
191 °C (GdmBr) vs. 182-185 °C (GdmCl)
Higher thermal tolerance supported
Direct consequence of bromide vs. chloride counterion

High-Stability Perovskite Solar Cells (PSCs)

GABr is an evidence-backed choice for surface passivation to eliminate J-V hysteresis and improve moisture resistance, leveraging its zero dipole moment and 2D/3D structure formation over standard FA/MA salts [1].

Blue and Green Perovskite Light-Emitting Diodes (PeLEDs)

Selected over GACl to prevent halide phase segregation while maximizing PLQY through energy funneling in quasi-2D bromide perovskite architectures [2].

Wide-Bandgap Absorbers for Tandem Photovoltaics

Deployed to passivate interface and grain boundary defects in mixed-halide perovskites without altering the target bromide ratio, ensuring bandgap stability for perovskite/CIGS or perovskite/Silicon tandem cells [3].

Sequential Deposition Manufacturing

Utilized in industrial scale-up where orthogonal solvent processability (e.g., IPA/Toluene compatibility) is required to apply passivating layers without degrading the underlying thin films[4].

Application Selection Matrix

Application
Selection Property
Validation Focus
Perovskite Interface Engineering
Reported operational stability >1600h
Lifetime PCE retention in target device
Inorganic CsPbI3 Solar Cells
Reported PCE enhancement +1.44%
Efficiency gain reproducibility in custom stack
Protein Denaturation Assays
Moderate chaotropic rank (Hofmeister)
Specific delta Cm value for target protein
High-Temperature Organic Synthesis
Defined melting point 191 °C
Thermal stability under reaction conditions

Related CAS

113-00-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19244-98-5

General Manufacturing Information

Guanidine, hydrobromide (1:1): ACTIVE

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